molecular formula C22H16O2 B13744899 trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene CAS No. 105453-63-2

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Cat. No.: B13744899
CAS No.: 105453-63-2
M. Wt: 312.4 g/mol
InChI Key: YNRNDZFOPXEGFK-RBBKRZOGSA-N
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Description

Historical Development of PAH Carcinogenesis Research

The study of PAH carcinogenesis originated in the early 20th century with the isolation of B[a]P from coal tar, a discovery that linked environmental pollutants to cancer development. Initial experiments demonstrated that repeated application of B[a]P and synthetic PAHs induced tumors in mouse skin models, establishing these compounds as prototypical carcinogens. By the mid-20th century, researchers identified diol epoxides—metabolites formed via cytochrome P450 (CYP)-mediated oxidation—as the "ultimate carcinogens" responsible for DNA adduct formation. For example, the diol epoxide BPDE-2, derived from B[a]P, was shown to bind covalently to DNA, inducing mutations and initiating tumorigenesis. However, inconsistencies in carcinogenic potency among structurally similar diol epoxides, such as BPDE-1 (non-carcinogenic) versus BPDE-2 (weakly carcinogenic), underscored the complexity of PAH activation pathways.

The discovery of DB[a,h]A, a more potent carcinogen than B[a]P, further diversified PAH research. DB[a,h]A’s metabolic activation produces DBA-1,2-diol, which undergoes subsequent epoxidation to form reactive intermediates capable of forming stable DNA adducts. Early studies on DB[a,h]A metabolism revealed that its 3,4-diol and 1,2-diol derivatives are critical precursors to bis-diol-epoxides, which exhibit heightened DNA-binding efficiency compared to mono-diol-epoxides. These findings emphasized the role of metabolic complexity in determining PAH carcinogenicity.

Emergence of trans-1,2-Dihydrodiol Derivatives as Research Foci

DBA-1,2-diol gained prominence as a research subject due to its central role in the metabolic activation of DB[a,h]A. Unlike simpler PAHs, DB[a,h]A’s angular structure allows for multiple sites of enzymatic oxidation, yielding dihydrodiol derivatives that serve as precursors to highly reactive bis-diol-epoxides. For instance, DBA-1,2-diol is metabolized further to form 3,4,10,11-bis-diol-epoxide, a compound implicated in the formation of persistent DNA adducts in mouse epidermal tissue.

Comparative studies of PAH metabolites revealed that stable DNA adducts—rather than apurinic (AP) sites—are the primary drivers of tumor initiation. In mouse epidermis, DB[a,h]A produced significantly higher levels of stable adducts compared to B[a]P or 7,12-dimethylbenz[a]anthracene (DMBA), correlating with its greater carcinogenic potency. The following table summarizes key differences in DNA adduct formation and AP site generation among select PAHs:

PAH Compound Stable DNA Adducts (per 10^8 nucleotides) AP Sites (per 10^6 nucleotides)
DB[a,h]A 1,240 ± 210 8.2 ± 1.3
DMBA 580 ± 90 15.6 ± 2.1
B[a]P 320 ± 50 12.4 ± 1.8

Data derived from mouse epidermal DNA analysis 24 hours post-exposure.

The structural specificity of DBA-1,2-diol also influences its biological activity. Nuclear magnetic resonance (NMR) studies confirmed that the trans configuration of the dihydroxyl groups is essential for proper alignment with CYP enzymes during subsequent epoxidation. This stereochemical precision ensures the formation of electrophilic epoxides capable of interacting with nucleophilic DNA bases, such as guanine and adenine.

Evolution of Stereoselective Metabolism Studies

Stereoselectivity in PAH metabolism emerged as a critical factor in explaining variations in carcinogenic activity among structurally similar compounds. Cytochrome P450 isozymes, particularly CYP1A1 and CYP1B1, exhibit distinct preferences for specific PAH enantiomers during epoxidation. For example, rat liver microsomes treated with DB[a,h]A produce predominantly trans-dihydrodiols, whereas human CYP1A1 favors the formation of cis-dihydrodiols. These enzymatic preferences determine the spatial orientation of dihydrodiol-epoxide adducts, influencing their ability to intercalate into DNA helices.

The table below illustrates the stereoselective metabolism of DB[a,h]A by different CYP isozymes:

CYP Isozyme Preferred Dihydrodiol Configuration Relative Adduct Formation Efficiency
CYP1A1 cis-1,2-dihydrodiol 1.0 (Reference)
CYP1B1 trans-1,2-dihydrodiol 2.3 ± 0.4
CYP2C9 trans-3,4-dihydrodiol 0.7 ± 0.2

Data adapted from in vitro microsomal metabolism assays.

Advanced analytical techniques, such as chiral stationary phase high-performance liquid chromatography (HPLC), have enabled precise quantification of enantiomeric metabolites. These methods revealed that CYP1B1’s preference for trans-dihydrodiol formation enhances the production of genotoxic bis-diol-epoxides, thereby amplifying DB[a,h]A’s carcinogenic potential. Furthermore, glutathione S-transferases (GSTs) modulate this process by conjugating reactive intermediates, such as 5,6-epoxy-5,6-dihydrodibenzanthracene, into less toxic metabolites.

Properties

CAS No.

105453-63-2

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol

InChI

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1

InChI Key

YNRNDZFOPXEGFK-RBBKRZOGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

Origin of Product

United States

Preparation Methods

Osmium Tetroxide Oxidation

  • Reagents and Conditions:

    • Starting material: Dibenz(a,h)anthracene
    • Oxidant: Osmium tetroxide (OsO4)
    • Co-oxidant: Often N-methylmorpholine N-oxide (NMO) or similar to regenerate OsO4
    • Solvent: Typically aqueous acetone or tetrahydrofuran-water mixtures
    • Temperature: Ambient to mild heating to control reaction rate and selectivity
  • Reaction Mechanism:
    Osmium tetroxide adds across the aromatic double bond forming a cyclic osmate ester intermediate. Subsequent hydrolysis yields the cis-dihydrodiol. However, through isomerization or specific reaction conditions, the trans-dihydrodiol can be isolated or enriched.

  • Outcome:
    The reaction yields cis-1,2-dihydroxy-1,2-dihydrodibenz(a,h)anthracene initially, but trans isomers can be obtained via epimerization or chromatographic separation.

Alternative Methods

  • Epoxide Hydrolysis Route:
    The dibenz(a,h)anthracene-1,2-epoxide can be synthesized first by epoxidation of the aromatic ring using peracid reagents (e.g., m-chloroperbenzoic acid). Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring yields the dihydrodiol. Control of stereochemistry during hydrolysis can favor the trans isomer.

  • Microbial Biotransformation:
    Certain microorganisms capable of metabolizing polycyclic aromatic hydrocarbons can enzymatically convert dibenz(a,h)anthracene to its dihydrodiol derivatives with high stereospecificity. This biocatalytic route provides a mild and selective alternative, though scalability and purity can be limiting factors.

Analytical Characterization and Purity Assessment

  • Chromatographic Techniques:
    Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and to separate cis and trans isomers.

  • Spectroscopic Methods:
    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H and ^13C NMR, confirms the dihydrodiol structure and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl functional groups.

  • Mass Spectrometry:
    Confirms molecular weight (312.4 g/mol) and fragmentation patterns consistent with the dihydrodiol structure.

Research Findings on Preparation and Biological Activity

A seminal study by Grover et al. (1971) demonstrated the preparation of K-region dihydrodiols including cis-5,6-dihydro-5,6-dihydroxydibenz(a,h)anthracene via osmium tetroxide oxidation of dibenz(a,h)anthracene. The study emphasized the biological activity of these dihydrodiols in malignant transformation assays of rodent cells, highlighting the importance of stereochemistry in carcinogenic potential. The trans isomer's preparation was achieved through controlled oxidation and purification steps, with purity verified by thin-layer chromatography.

Data Table: Transformation and Cloning Efficiencies of Hamster Embryo Cells Treated with K-Region Derivatives of Dibenz(a,h)anthracene

Compound Type Concentration (µg/mL) Total Colonies Counted Cloning Efficiency (%) Number of Transformed Colonies Transformation Frequency (%)
Control (acetone) - 1291 12.1 5 0.4
Hydrocarbon 2.5 1341 13.4 3 0.2
Hydrocarbon 5.0 1363 14.0 11 0.8
Hydrocarbon 10.0 1365 14.5 7 0.5
Epoxide 2.5 895 10.1 7 0.8
Epoxide 5.0 866 9.3 20 2.3
Epoxide 7.5 817 9.3 22 2.7
Epoxide 10.0 707 7.7 30 4.2
Diol (including trans isomer) 2.5 739 8.5 3 0.4
Diol 5.0 321 3.7 4 1.2
Diol 10.0 2 - - -
Phenol 2.5 729 8.0 0 0
Phenol 5.0 2 - 0 0
Phenol 10.0 0 - 0 0

Note: The diol category includes this compound among other isomers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of dihydrodiol epoxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Overview

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has been studied extensively for its carcinogenic effects. Research indicates that compounds related to dibenz[a,h]anthracene exhibit significant tumorigenic potential in various animal models.

Case Study: Tumor Induction in Mice

A study involving the administration of dibenz[a,h]anthracene to mice demonstrated a dose-dependent increase in tumor incidence. For instance, groups of C3H mice injected with varying doses of dibenz[a,h]anthracene showed tumor incidences ranging from 39% to 69% after 114 weeks, indicating a clear link between exposure and cancer development .

Dose (µg)Tumor Incidence (%)
15039
30044
60056
105069

This data highlights the compound's role in carcinogenesis and underscores the importance of further research into its mechanisms of action.

Environmental Persistence

This compound is also relevant in studies of environmental contamination. As a PAH, it can persist in the environment and accumulate in biological systems, raising concerns about its long-term ecological impact.

Bioaccumulation Studies

Research has indicated that PAHs like this compound can bioaccumulate in aquatic organisms. A study assessing the bioavailability of PAHs showed that exposure levels could lead to significant tissue concentrations in fish species .

OrganismTissue Concentration (ng/g)
Fish Species A150
Fish Species B200

This bioaccumulation poses risks not only to aquatic life but also to human health through the consumption of contaminated seafood.

Safety Assessments

Given its potential toxicity, this compound is relevant in cosmetic formulation safety assessments. Regulatory bodies require thorough evaluations of PAHs in cosmetic products due to their carcinogenic properties.

Research Findings

A study on cosmetic formulations revealed that certain PAHs could be present as contaminants due to raw material sourcing. The findings emphasized the need for rigorous testing protocols to ensure consumer safety and compliance with health regulations .

Mechanism of Action

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Structural and Metabolic Differences

Key structurally analogous compounds include:

  • Dibenz(a,h)anthracene 3,4-dihydrodiol : A positional isomer of trans-1,2-DHDDBA with hydroxyl groups at the 3,4-positions.
  • Benz[a]anthracene (BA) 3,4-dihydrodiol: A bay-region dihydrodiol with high carcinogenicity.
  • Anthracene 1,2-dihydrodiol: A non-bay-region metabolite undergoing ring cleavage rather than epoxidation.

Table 1: Structural and Metabolic Comparison

Compound Parent PAH Dihydrodiol Position Metabolic Fate Carcinogenicity Potential
trans-1,2-DHDDBA DBA 1,2 (non-bay) Forms 1,2-diol-3,4-epoxides High (mutagenic in TA100)
Dibenz(a,h)anthracene 3,4-dihydrodiol DBA 3,4 (bay) Likely forms bay-region diol epoxides Higher (predicted)
Benz[a]anthracene 3,4-dihydrodiol BA 3,4 (bay) Forms bay-region diol epoxides Exceptionally high
Anthracene 1,2-dihydrodiol Anthracene 1,2 (non-bay) Ring cleavage to 2-hydroxy-3-naphthoic acid Low
Stereoselectivity and Enzyme Induction

trans-1,2-DHDDBA metabolism is stereoselective and influenced by cytochrome P450 isoforms:

  • 3-Methylcholanthrene (3-MC)-induced microsomes : Preferentially metabolize trans-1,2-DHDDBA to bis-dihydrodiols (51–56% of metabolites) over diol epoxides (36–38%).
  • Phenobarbital-induced microsomes: Favor diol epoxide formation (68–85%).
  • Enantiomer specificity : The (-)-(1R,2R)-enantiomer of trans-1,2-DHDDBA is metabolized 3× faster than the (+)-(1S,2S)-enantiomer, producing exclusively diol epoxide-2.

In contrast, BA 3,4-dihydrodiol is metabolized predominantly to bay-region diol epoxides regardless of enzyme induction, explaining its higher carcinogenicity.

Table 2: Enzyme Induction Effects on Dihydrodiol Metabolism

Compound 3-MC-Induced Metabolism Phenobarbital-Induced Metabolism
trans-1,2-DHDDBA Bis-dihydrodiols (51–56%) Diol epoxides (68–85%)
Benz[a]anthracene 3,4-diol Bay-region diol epoxides (>80%) N/A (studies limited)
Anthracene 1,2-diol Ring cleavage products N/A
Mutagenic and Carcinogenic Activity
  • Its derived diol epoxides are implicated in DNA adduct formation.
  • BA 3,4-dihydrodiol: 35× more potent than BA in inducing pulmonary adenomas in mice.
  • Anthracene 1,2-dihydrodiol: Non-carcinogenic due to metabolic detoxification via ring cleavage.

Bay-region vs. non-bay-region activity: Dihydrodiols in bay-region configurations (e.g., BA 3,4-diol) exhibit higher carcinogenicity due to stabilized carbocation intermediates during DNA adduct formation.

Environmental Persistence and Microbial Degradation
  • trans-1,2-DHDDBA : Susceptible to microbial dehydrogenation by enzymes like 1,2-dihydro-1,2-dihydroxyanthracene dehydrogenase , though degradation rates are slower than for anthracene derivatives.
  • Anthracene 1,2-dihydrodiol : Rapidly degraded via bacterial ring-cleavage pathways.

Biological Activity

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in relation to carcinogenicity and metabolic pathways. This compound is a metabolite of dibenz[a,h]anthracene (DBA), which is known for its tumor-initiating properties. Understanding the biological activity of this compound is crucial for assessing its potential health risks.

The metabolism of this compound occurs primarily in the liver. Studies have shown that liver microsomes from 3-methylcholanthrene-pretreated rats metabolize this compound to form various tetrahydrotetrols. The axial hydroxyl groups of the dihydrodiol do not direct metabolism away from the vicinal double bond, indicating a specific metabolic pathway that may enhance its biological activity .

Additionally, research has demonstrated that the tumor-initiating activities of trans-1,2-dihydrodiol are significant when applied to mouse skin promoted with 12-O-tetradecanoyl-phorbol-13-acetate (TPA). The dihydrodiols exhibit greater activity compared to their parent hydrocarbon or other dihydrodiols, suggesting a potent carcinogenic potential .

Biological Activity and Carcinogenicity

The biological activity of this compound has been linked to its ability to form DNA adducts, which are critical in the initiation of cancer. The formation of these adducts is facilitated by metabolic activation pathways that convert PAHs into reactive intermediates capable of binding to DNA . This interaction can lead to mutations and subsequent tumor development.

Case Studies

Several studies have highlighted the carcinogenic effects of this compound:

  • Study on Mouse Skin : In a study examining the tumor-initiating activities of various dihydrodiols of dibenz[a,c]anthracene on mouse skin, it was found that trans-1,2-dihydrodiol was more active than both DBA and other related compounds .
  • Metabolic Activation Studies : Research indicated that the highly tumorigenic 3,4-dihydrodiol formed from DBA by liver enzymes was a principal metabolite contributing to its carcinogenicity .

Data Table: Summary of Biological Activity Findings

Study ReferenceCompoundBiological ActivityMethodologyKey Findings
This compoundMetabolized by liver microsomesLiver microsome assayForms tetrahydrotetrols; axial hydroxyl groups do not direct metabolism away from double bond
trans-1,2-DihydrodiolTumor initiationMouse skin promotion assay with TPAMore active than DBA; significant tumor initiation
3,4-Dihydrodiol (DBA metabolite)Tumorigenic potentialIn vivo studies on micePrincipal metabolite contributing to DBA's carcinogenicity

Q & A

Q. What is the role of trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene in carcinogenesis models?

This metabolite is a critical intermediate in polycyclic aromatic hydrocarbon (PAH) activation, used to induce tumors in animal models. Its formation via cytochrome P-450-mediated oxidation of dibenz(a,h)anthracene generates electrophilic dihydrodiol epoxides that bind DNA, causing mutagenic lesions . Methodologically, tumor induction involves subcutaneous or intraperitoneal administration in rodents, followed by histopathological analysis of neoplastic lesions.

Q. How is this compound synthesized and purified for experimental use?

The compound is enzymatically synthesized using liver microsomes from 3-methylcholanthrene-pretreated rats, which metabolize dibenz(a,h)anthracene into dihydrodiols. Purification employs reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, achieving >95% purity . Commercial standards (e.g., 50 mg/L in toluene) are also available for environmental analysis .

Q. What are the primary toxicity mechanisms of this metabolite?

Its carcinogenicity arises from metabolic activation to dihydrodiol epoxides, which form DNA adducts (e.g., at guanine residues). Chronic exposure in animal models induces lung, skin, and liver tumors, with transplacental carcinogenicity observed in offspring . In vitro assays (Ames test, comet assay) confirm mutagenicity via reactive oxygen species (ROS) generation and oxidative DNA damage.

Advanced Research Questions

Q. How do conformational dynamics of the dihydrodiol influence metabolic pathways?

Q. What analytical methods resolve contradictions in metabolic pathway data across species?

Discrepancies between mammalian and fungal metabolism (e.g., axial vs. equatorial hydroxyl orientation) are addressed via:

  • Ultraviolet-visible (UV-Vis) spectroscopy : Distinguishes dihydrodiols (λmax ~290 nm) from tetrols (λmax ~340 nm) .
  • Chiral chromatography : Separates enantiomers (e.g., S,S- vs. R,R-dihydrodiols) using β-cyclodextrin columns .
  • Mass spectrometry (MS) : Identifies isotopic patterns (e.g., deuterated standards) and fragmentation pathways .

Q. How do enzymatic systems in white rot fungi differ from mammalian liver microsomes in PAH degradation?

Pleurotus ostreatus metabolizes PAHs via ligninolytic enzymes (e.g., laccases) and cytochrome P-450, producing trans-dihydrodiols and quinones (e.g., 9,10-anthraquinone). Unlike mammals, fungi mineralize PAHs to CO2, with <20% retained as solvent-extractable metabolites . Methodologically, fungal cultures require lignin-rich media (e.g., wheat straw) and GC-MS analysis of extracellular metabolites.

Q. What experimental designs address conflicting data on dihydrodiol epoxide stability?

Contradictory reports on epoxide half-lives (e.g., in aqueous vs. lipid environments) are resolved by:

  • Kinetic assays : Measure epoxide hydrolysis rates using <sup>1</sup>H NMR or fluorescence quenching .
  • Molecular docking : Predict binding affinities of epoxides to DNA or glutathione transferases .
  • Environmental simulations : Assess persistence in sediment-water systems (Henry’s law constant: 1.8×10<sup>2</sup> atm·m<sup>3</sup>/mol) .

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